Bromodimethylsulfonium Bromide
Overview
Description
Bromodimethylsulfonium bromide (BDMS) is an organobromine compound commonly used in organic synthesis and as a reagent in biochemical and physiological studies. It is a colorless, water-soluble, and relatively stable compound with a molecular weight of 194.99 g/mol. BDMS is an important reagent in organic synthesis, and its use has been increasing over the past few decades. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. BDMS has also been used in biochemical and physiological studies to study the properties of proteins and other biomolecules.
Scientific Research Applications
Catalytic System for Beckmann Rearrangement
Bromodimethylsulfonium bromide, when combined with zinc chloride, serves as an excellent catalytic system for the liquid-phase Beckmann rearrangement. This process transforms various ketoximes into corresponding amides/lactams, achieving good to excellent yields at reflux temperatures in acetonitrile (Yadav, Patel, & Srivastava, 2010).
Catalyst for Michael Addition
This compound effectively catalyzes the Michael addition of a variety of amines to electron-deficient alkenes. This chemoselective process occurs at room temperature under solvent-free conditions, resulting in excellent yields of products from both aliphatic and benzylic amines (Khan, Parvin, Gazi, & Choudhury, 2007).
Mannich-Type Reactions
This compound catalyzes Mannich-type reactions involving a variety of aldimines, generated in situ from aldehydes and anilines, with enolizable ketones or diethyl malonate. This results in the formation of β-amino carbonyl compounds. The process features shorter reaction times and good to excellent yields, avoiding aqueous workup and chromatographic separations (Khan, Parvin, & Choudhury, 2008).
Condensation Reaction Synthesis
This compound acts as a catalyst in one-pot three-component condensation reactions of aldehydes, 2-naphthol, and thiols in acetonitrile at room temperature. It provides good yields under mild reaction conditions, with operational simplicity being a notable feature (Khan, Ali, Dar, & Lal, 2011).
α-Bromination of β-Keto Esters and 1,3-Diketones
It has been found effective and regioselective for α-monobromination of β-keto esters and 1,3-diketones. This method is advantageous due to the lack of need for chromatographic separation, less hazardous nature compared to molecular bromine, and absence of additional bases or catalysts (Khan, Ali, Goswami, & Choudhury, 2006).
Lossen Rearrangement
This compound efficiently catalyzes the Lossen rearrangement of hydroxamic acids to corresponding isocyanates, which are then trapped in situ with various amines to afford unsymmetrical ureas. The process is noted for its simplicity, mildness, and excellent yields (Yadav, Yadav, Srivastava, Watal, & Yadav, 2012).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bromodimethylsulfonium Bromide has been used in various biochemical reactions due to its attractive properties as an oxidizing agent and a source of bromonium ion . It can readily transform alcohols to bromides and generate α-bromo enones . It can also be utilized for the bromination of aromatic compounds and the synthesis of α-bromoketones .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. For instance, with alkenes as the coupling partner, the corresponding 1,2-addition bromosulfonium bromides are formed, which can be used for further derivatization and the generation of 1,2-functionalized scaffolds .
Temporal Effects in Laboratory Settings
In a continuous flow procedure for the synthesis of aziridines from alkenes, this compound was generated from hydrogen bromide and dimethylsulfoxide in the presence of the olefin . The complete sequence only required 7 min of total residence time .
Properties
IUPAC Name |
bromo(dimethyl)sulfanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrS.BrH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBVVVFSXWUIM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467268 | |
Record name | Bromodimethylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50450-21-0 | |
Record name | Bromodimethylsulfonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050450210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodimethylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodimethylsulfonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMODIMETHYLSULFONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999D47ZFVO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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